N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25(17-11-13-26(14-12-17)15-16-7-3-2-4-8-16)22(28)20-18-9-5-6-10-19(18)21(27)24-23-20/h2-10,17H,11-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTVNAXOFCYGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3=NNC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as ethanol and reagents like sodium borohydride for reduction steps . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Halogenation or alkylation reactions can be performed using appropriate halogenating agents or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling in the brain . This action can help mitigate symptoms of neurodegenerative diseases by improving cognitive function.
Comparison with Similar Compounds
N-(1-benzylpiperidin-4-yl)-N-methyl-4-oxo-3H-phthalazine-1-carboxamide can be compared to other similar compounds such as:
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound also contains a benzylpiperidine moiety and has been studied for its analgesic properties.
N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide:
N-(1-benzylpiperidin-4-yl)-12-oxo-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide: This compound has been explored for its potential antiviral and CNS-targeting properties.
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